Home > Products > Screening Compounds P23895 > KKI-5 acetate(97145-43-2 free base)
KKI-5 acetate(97145-43-2 free base) -

KKI-5 acetate(97145-43-2 free base)

Catalog Number: EVT-10957504
CAS Number:
Molecular Formula: C37H59N11O11
Molecular Weight: 833.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is synthesized through various chemical methodologies that involve the modification of phenyl acetate derivatives. Research has indicated that KKI-5 acetate can be derived from simpler precursors through a series of chemical reactions, which will be discussed in detail in the synthesis section.

Classification

KKI-5 acetate belongs to the class of organic compounds known as acetic acid derivatives and is specifically classified as a synthetic kallikrein inhibitor. Its structural and functional attributes make it relevant in medicinal chemistry and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of KKI-5 acetate involves several steps, typically beginning with the esterification of phenolic compounds. The process may include the following key stages:

  1. Formation of Phenyl Acetic Acid Derivatives: This is achieved by reacting commercially available phenols with glyoxylic acid.
  2. Reduction: The resulting compounds undergo reduction using stannous chloride to yield intermediate phenyl acetic acid derivatives.
  3. Esterification: These intermediates are then esterified with various alcohols to form the desired acetate derivatives.
  4. Final Modification: The final step often involves reactions with other reagents to introduce specific functional groups necessary for kallikrein inhibition .

Technical Details

Molecular Structure Analysis

Structure

KKI-5 acetate features a complex molecular structure that includes:

  • A phenyl ring
  • An acetic acid moiety
  • Functional groups that enhance its binding affinity for kallikrein enzymes

While specific structural diagrams are not provided in the search results, the compound's configuration is crucial for its biological activity.

Data

The molecular formula for KKI-5 acetate can be inferred from its components, typically represented as C₁₈H₁₈Cl₂N₂O₄S (for related compounds), highlighting its diverse atomic composition.

Chemical Reactions Analysis

Reactions

KKI-5 acetate participates in several chemical reactions that are essential for its function as an enzyme inhibitor:

  1. Hydrolysis: In aqueous environments, KKI-5 acetate can undergo hydrolysis to release acetic acid and regenerate the parent compound.
  2. Binding Interactions: The primary reaction of interest is the binding of KKI-5 acetate to kallikrein enzymes, inhibiting their activity and thereby affecting downstream biological pathways .

Technical Details

The kinetics of these reactions can be studied using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to monitor changes in concentration over time.

Mechanism of Action

Process

KKI-5 acetate exerts its effects primarily through competitive inhibition of kallikrein enzymes. By binding to the active site of these enzymes, KKI-5 prevents substrate access, thus inhibiting their proteolytic activity.

Data

Studies have shown that KKI-5 acetate's binding affinity correlates with its structural characteristics, including hydrophobic interactions and hydrogen bonding capabilities with enzyme residues . This specificity is crucial for its therapeutic potential against cancer cell invasion.

Physical and Chemical Properties Analysis

Physical Properties

KKI-5 acetate is generally characterized by:

  • A white to off-white solid appearance
  • Solubility in organic solvents such as ethanol and dimethyl sulfoxide

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions
  • Reactivity towards nucleophiles due to the presence of electrophilic centers within its structure

Relevant data on partition coefficients and solubility profiles can further elucidate its behavior in biological systems .

Applications

Scientific Uses

KKI-5 acetate has significant implications in various scientific fields:

  1. Cancer Research: Its ability to inhibit kallikrein makes it a candidate for studies focused on tumor growth and metastasis.
  2. Biochemical Studies: It serves as a tool for investigating kallikrein-related pathways in physiological and pathological contexts.
  3. Imaging Techniques: Research has explored its potential use in metabolic imaging modalities like positron emission tomography (PET) for tracking cancer progression .
Introduction to KKI-5 Acetate: Biochemical Significance and Research Context

KKI-5 Acetate as a Serine Protease Inhibitor: Classification and Molecular Identity

KKI-5 acetate is a synthetic peptide derivative functioning as a potent and selective inhibitor of serine proteases, specifically targeting tissue kallikrein (KLK1) and plasmin. Its molecular formula is C₃₇H₅₉N₁₁O₁₁, with a molecular weight of 833.95 g/mol. The compound is derived from residues 386-391 (Pro-Phe-Arg-Ser-Val-Gln) of bovine kininogen-1, encompassing the critical kallikrein proteolytic site (Arg388-Ser389) [1] [5] [8]. Structurally, KKI-5 acetate features N-terminal acetylation and C-terminal amidation, yielding the sequence Acetyl-Pro-Phe-Arg-Ser-Val-Gln-Amide [5] [10]. This modification enhances metabolic stability and target affinity.

The inhibitor operates through a substrate-mimetic mechanism, competitively occupying the active site of kallikrein and plasmin. Its binding disrupts enzymatic cleavage of kininogen, thereby preventing generation of vasoactive kinins (e.g., bradykinin) and fibrin degradation [3] [9]. KKI-5 acetate exhibits specificity for tissue kallikrein over plasma kallikrein, attributed to precise steric and electrostatic complementarity with the tissue isoform’s S1 pocket, which favors basic residues like arginine at the P1 position [4] [9].

  • Table 1: Molecular Characteristics of KKI-5 Acetate
    PropertyValue/Description
    IUPAC NameAcetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide
    CAS Number (Free Base)97145-43-2
    SequenceAcetyl-Pro-Phe-Arg-Ser-Val-Gln-Amide
    Biological TargetsTissue Kallikrein (KLK1), Plasmin
    SolubilityWater-soluble (as acetate salt) [1] [10]

Historical Development and Research Milestones in Kallikrein-Targeting Therapeutics

The discovery of kallikreins dates to 1926, when Fritz et al. identified hypotensive substances in pancreatic extracts ("kallikreas" – Greek for pancreas) [3]. By the 1930s, researchers differentiated plasma kallikrein (KLKB1 gene) from tissue kallikrein (KLK1 gene), revealing their roles in kinin generation. This laid the groundwork for developing kallikrein inhibitors as therapeutic agents [3] [9].

KKI-5 emerged in the 1980s as part of efforts to design substrate-analog inhibitors. Its sequence was optimized from kininogen’s natural reactive center loop, which acts as a physiological inhibitor of kallikrein [5] [9]. Early research demonstrated its ability to attenuate breast cancer cell invasion in vitro by blocking kallikrein-mediated extracellular matrix degradation and growth factor activation [5] [10]. This established proof-of-concept for targeting kallikrein in oncology. Parallel developments included:

  • Antibody-Based Inhibitors: Monoclonal antibodies against plasma kallikrein (e.g., DX-2930) for hereditary angioedema [9].
  • Small-Molecule Inhibitors: Orally bioavailable compounds (e.g., BCX7353) targeting plasma kallikrein’s active site [9].
  • Natural Inhibitors: Isolation of aprotinin (bovine pancreatic trypsin inhibitor) and C1-esterase inhibitor for surgical and inflammatory applications [7] [9].
  • Table 2: Key Phases in Kallikrein Inhibitor Development
    EraMilestone AchievementsLimitations Addressed
    1926-1950sIdentification of kallikreins; Differentiation of plasma vs. tissue isoformsBiochemical characterization of kinin system
    1980s-1990sDesign of substrate-analog inhibitors (e.g., KKI-5); In vitro validation in cancer modelsTarget specificity for tissue kallikrein
    2000s-PresentSynthetic small molecules (e.g., BCX7353); Monoclonal antibodies; Gene silencing approachesOral bioavailability; Long-term efficacy [3] [5] [9]

Current Research Paradigms and Unmet Scientific Needs

Contemporary research leverages KKI-5 acetate as a mechanistic probe to dissect kallikrein and plasmin functions in pathophysiology. Key paradigms include:

  • Oncology: Investigating kallikrein’s role in tumor microenvironment remodeling. KKI-5 acetate suppresses invasion in breast cancer by inhibiting kallikrein-mediated activation of matrix metalloproteases and growth factors like hepatocyte growth factor [5] [10]. Recent studies explore its synergy with chemotherapy in glioblastoma, where kallikrein overexpression correlates with poor prognosis [2] [6].
  • Neurology: Kallikrein-kinin system (KKS) dysregulation contributes to neuroinflammation in stroke and traumatic brain injury. KKI-5 acetate modulates blood-brain barrier permeability by reducing kinin-induced endothelial activation [7] [9].
  • Metabolic Regulation: Acetate metabolism is rewired in cancers like glioblastoma to fuel acetyl-CoA pools via acetyl-CoA synthetase 2 (ACSS2). KKI-5 may indirectly perturb acetate utilization by inhibiting plasmin-mediated ACSS2 activation [2] [6].

Unmet Scientific Needs:

  • Isoform Specificity: KKI-5 exhibits cross-reactivity with plasmin, complicating mechanistic attribution. Developing inhibitors discriminating among kallikrein-related peptidases (KLKs 1–15) or plasmin remains challenging [4] [9].
  • Delivery Challenges: Peptide-based inhibitors like KKI-5 acetate have limited tissue penetration and oral bioavailability. Nanoparticle encapsulation or peptide backbone engineering (e.g., D-amino acids) are under exploration [5] [10].
  • Disease Heterogeneity: Kallikrein functions vary across pathologies. In hereditary angioedema, plasma kallikrein drives edema, while in cancer, tissue kallikrein promotes invasion. Precision targeting requires biomarker-guided stratification [7] [9].
  • Signaling Complexity: Kallikreins activate protease-activated receptors (PARs), complicating inhibitor effects. Combining KKI-5 with PAR antagonists may enhance efficacy [4].

Future research priorities include elucidating the structural basis of KKI-5’s selectivity using X-ray crystallography, developing isoform-specific probes, and evaluating its impact on acetate metabolism in in vivo tumor models [2] [6] [9].

Properties

Product Name

KKI-5 acetate(97145-43-2 free base)

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

Molecular Formula

C37H59N11O11

Molecular Weight

833.9 g/mol

InChI

InChI=1S/C35H55N11O9.C2H4O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;1-2(3)4/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);1H3,(H,3,4)/t22-,23-,24-,25-,26-,28-;/m0./s1

InChI Key

KPULUCNKIAONJG-FBOHXFPGSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.CC(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.